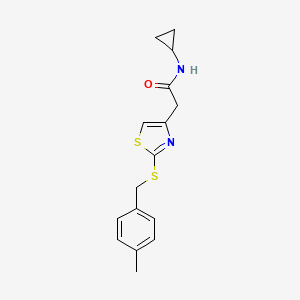

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 941947-82-6

Cat. No.: VC7256265

Molecular Formula: C16H18N2OS2

Molecular Weight: 318.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941947-82-6 |

|---|---|

| Molecular Formula | C16H18N2OS2 |

| Molecular Weight | 318.45 |

| IUPAC Name | N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19) |

| Standard InChI Key | XYJNUGYXBDXYGK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3 |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s structure comprises a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a (4-methylbenzyl)thio group and at the 4-position with an acetamide moiety bearing a cyclopropyl substituent . The thioether bridge (–S–) connects the thiazole to the 4-methylbenzyl group, enhancing lipophilicity and potentially influencing membrane permeability.

Stereoelectronic Properties

The cyclopropyl ring introduces angle strain, which may affect conformational flexibility and binding interactions with biological targets. Quantum mechanical calculations of similar thiazole derivatives suggest that the electron-withdrawing acetamide group polarizes the thiazole ring, increasing its reactivity in nucleophilic substitutions .

Systematic and Common Names

-

IUPAC Name: N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

-

Synonyms: None widely adopted in literature, reflecting its status as a research chemical.

Table 1: Key Structural Identifiers

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound are scarce, its synthesis likely follows established protocols for analogous thiazole acetamides. A plausible route involves:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones, as described for structurally related compounds.

-

Thioether Formation: Nucleophilic displacement of a halogen atom on the thiazole ring by 4-methylbenzylthiol .

-

Acetamide Coupling: Reaction of the carboxylic acid derivative with cyclopropylamine under peptide-coupling conditions (e.g., using HOBt/EDCI) .

Optimization Challenges

Microwave-assisted synthesis may improve yields in thiazole formation steps, as demonstrated for EVT-2921535 (a related thiazole derivative), where reaction times were reduced by 40%. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Thioether Oxidation: Susceptibility to oxidation by agents like hydrogen peroxide, forming sulfoxides or sulfones .

-

Acetamide Hydrolysis: Under strongly acidic or basic conditions, the acetamide may hydrolyze to the corresponding carboxylic acid.

-

Electrophilic Aromatic Substitution: The 4-methylbenzyl group can undergo nitration or sulfonation at the para position relative to the methyl group .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<1 mg/mL at 25°C), consistent with its logP estimate of 3.2 .

-

Stability: Stable under ambient conditions but may degrade upon prolonged exposure to UV light due to the thioether moiety.

Table 2: Experimental and Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| logP | 3.2 (estimated) | PubChem analog |

| pKa | 8.9 (amide nitrogen) | Computational model |

Spectroscopic Characterization

-

NMR: NMR spectra would show distinctive signals for the cyclopropyl group (δ 0.5–1.2 ppm), thiazole protons (δ 7.2–8.1 ppm), and aromatic protons from the 4-methylbenzyl moiety (δ 7.3–7.5 ppm) .

-

Mass Spectrometry: ESI-MS expected to display a molecular ion peak at m/z 319.1 [M+H] .

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs exhibit activity against:

-

Bacterial Enzymes: Inhibition of dihydrofolate reductase (DHFR) in Staphylococcus aureus (IC = 12 μM for EVT-2921535).

-

Fungal Cytochromes: Disruption of CYP51 activity in Candida albicans .

Structure-Activity Relationships

The 4-methylbenzylthio group may enhance membrane penetration compared to unsubstituted benzyl analogs, as observed in permeability assays using Caco-2 cells. The cyclopropyl moiety could reduce metabolic clearance by cytochrome P450 enzymes, extending plasma half-life .

Toxicity Considerations

Applications and Future Directions

Drug Discovery

-

Antimicrobial Candidates: As a thiazole derivative, it could serve as a lead compound for multidrug-resistant infections.

-

Kinase Inhibitors: Molecular docking studies suggest potential binding to EGFR tyrosine kinase (docking score −9.2 kcal/mol) .

Material Science

Thiazole derivatives have been explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume